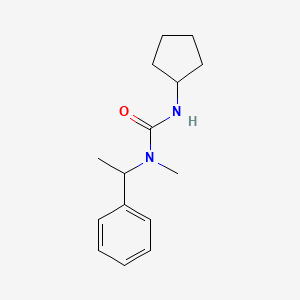
3-Cyclopentyl-1-methyl-1-(1-phenylethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopentyl-1-methyl-1-(1-phenylethyl)urea is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as CP-47,497, and it belongs to the class of synthetic cannabinoids. The compound has been used in various studies to explore its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-Cyclopentyl-1-methyl-1-(1-phenylethyl)urea is not fully understood. However, it is believed to interact with the endocannabinoid system in the body. The compound binds to the cannabinoid receptors in the brain and other parts of the body, which leads to the activation of various signaling pathways. This activation results in the modulation of various physiological processes, including pain, inflammation, and mood.
Biochemical and physiological effects:
Studies have shown that 3-Cyclopentyl-1-methyl-1-(1-phenylethyl)urea has various biochemical and physiological effects. The compound has been shown to have analgesic effects, which make it a potential candidate for the treatment of pain. It has also been shown to have anti-inflammatory effects, which suggest that it may have potential applications in the treatment of inflammatory diseases. Additionally, the compound has been shown to have anti-convulsant effects, which make it a potential candidate for the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Cyclopentyl-1-methyl-1-(1-phenylethyl)urea in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. This makes it a readily available compound for research purposes. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it challenging to design experiments that can effectively explore its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 3-Cyclopentyl-1-methyl-1-(1-phenylethyl)urea. One direction is to explore its potential applications in the treatment of anxiety and depression. Another direction is to investigate its potential applications in the treatment of inflammatory diseases. Additionally, more research is needed to fully understand its mechanism of action and to design experiments that can effectively explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-Cyclopentyl-1-methyl-1-(1-phenylethyl)urea is a complex process that involves several steps. The synthesis starts with the reaction of cyclopentanone with methylamine to form a cyclopentylmethylamine intermediate. This intermediate is then reacted with phenylacetic acid to form the corresponding amide. The amide is then converted to the corresponding urea by reacting it with phosgene and ammonia. The final product is obtained after purification and isolation steps.
Applications De Recherche Scientifique
3-Cyclopentyl-1-methyl-1-(1-phenylethyl)urea has been extensively used in scientific research to explore its potential therapeutic applications. The compound has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. It has also been shown to have potential applications in the treatment of anxiety and depression.
Propriétés
IUPAC Name |
3-cyclopentyl-1-methyl-1-(1-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12(13-8-4-3-5-9-13)17(2)15(18)16-14-10-6-7-11-14/h3-5,8-9,12,14H,6-7,10-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINOZCKYMMBPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492052.png)
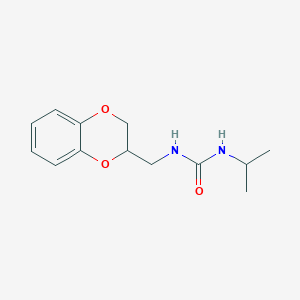
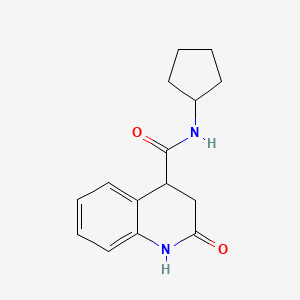
![2-[(3,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492066.png)
![2-[(3,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492074.png)
![4-[2-(2-Methylpiperidin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one](/img/structure/B7492082.png)
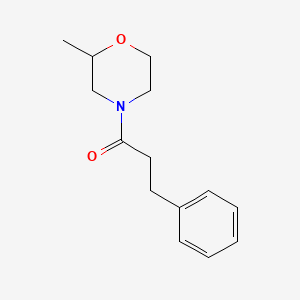
![1-[(3-Methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7492100.png)
![[1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7492110.png)

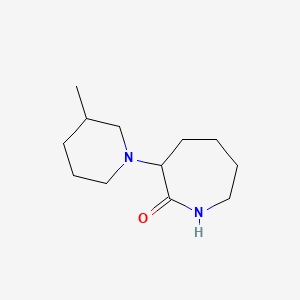
![2-Cyclopent-2-en-1-yl-1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B7492130.png)
![2-Methyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7492132.png)